9alpha,11-Dihydroxydrim-7-en-6-one
CAS No.: 127681-58-7
Cat. No.: VC21249036
Molecular Formula: C15H24O3
Molecular Weight: 252.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127681-58-7 |
|---|---|
| Molecular Formula | C15H24O3 |
| Molecular Weight | 252.35 g/mol |
| IUPAC Name | (4R,4aS,8aS)-4-hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one |
| Standard InChI | InChI=1S/C15H24O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,12,16,18H,5-7,9H2,1-4H3/t12-,14-,15+/m0/s1 |
| Standard InChI Key | CKASNEFFHUIZEG-AEGPPILISA-N |
| Isomeric SMILES | CC1=CC(=O)[C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C |
| SMILES | CC1=CC(=O)C2C(CCCC2(C1(CO)O)C)(C)C |
| Canonical SMILES | CC1=CC(=O)C2C(CCCC2(C1(CO)O)C)(C)C |
| Appearance | Powder |
Introduction
9alpha,11-Dihydroxydrim-7-en-6-one is a compound that belongs to the drimane class of sesquiterpenoids. These compounds are known for their diverse biological activities and are often found in plants. Despite its potential significance, detailed information on 9alpha,11-Dihydroxydrim-7-en-6-one is limited, and it is frequently mentioned alongside other compounds in chemical catalogs and research contexts.
Research Findings
| Compound | Biological Activity | Source |
|---|---|---|
| Drimane Sesquiterpenoids | Antimicrobial, Anti-inflammatory | Plant extracts |
| Related Sesquiterpenoids | Antioxidant, Cytotoxic | Various plant species |
Synthesis and Isolation
The synthesis and isolation of 9alpha,11-Dihydroxydrim-7-en-6-one are not well-documented. Generally, sesquiterpenoids can be isolated from plant extracts using techniques such as chromatography. The development of efficient synthetic methods is crucial for further research into its biological properties.
Applications and Future Directions
While specific applications of 9alpha,11-Dihydroxydrim-7-en-6-one are not established, its potential as a bioactive compound warrants further investigation. Future research should focus on elucidating its pharmacological effects and exploring its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume